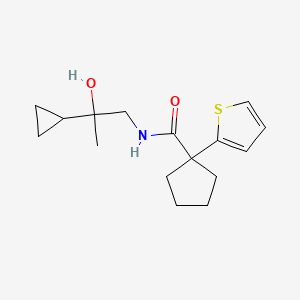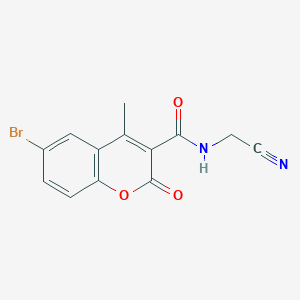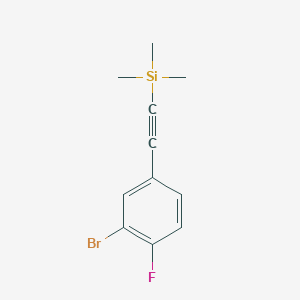
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane is an organosilicon compound characterized by the presence of a bromo and fluoro-substituted phenyl ring attached to an ethynyl group, which is further bonded to a trimethylsilane moiety. This compound is of significant interest in organic synthesis and material science due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane typically involves the palladium-catalyzed coupling reaction between 3-bromo-4-fluorophenylacetylene and trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine, and a palladium catalyst like Pd(PPh3)4. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions, leading to the formation of new derivatives.
Coupling Reactions: The ethynyl group can participate in Sonogashira coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials, due to its ability to introduce functional groups into the material’s structure.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and its role in drug discovery.
Mechanism of Action
The mechanism by which 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The ethynyl group acts as a reactive site for coupling reactions, while the bromo and fluoro substituents influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane include:
2-(4-Bromo-3-fluorophenyl)ethynyl-trimethylsilane: Differing in the position of the bromo and fluoro substituents, which can affect reactivity and selectivity in reactions.
2-(3-Bromo-4-chlorophenyl)ethynyl-trimethylsilane: Substitution of the fluoro group with a chloro group, leading to different electronic and steric effects.
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane: The presence of a methyl group instead of a fluoro group, influencing the compound’s hydrophobicity and reactivity.
These comparisons highlight the unique properties of this compound, particularly its electronic characteristics and reactivity patterns.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFSi/c1-14(2,3)7-6-9-4-5-11(13)10(12)8-9/h4-5,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEKPBMMSYAKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)
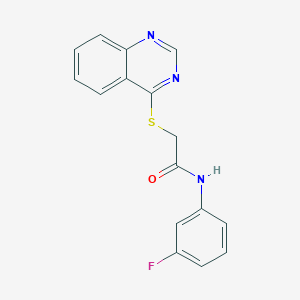
![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride](/img/structure/B3003780.png)
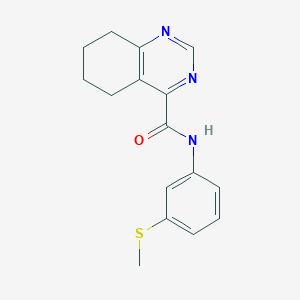
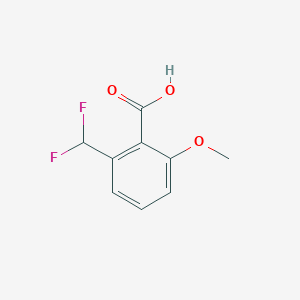
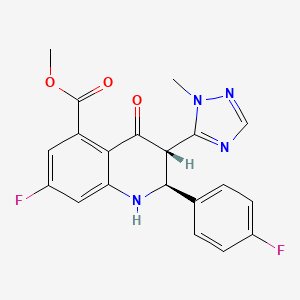
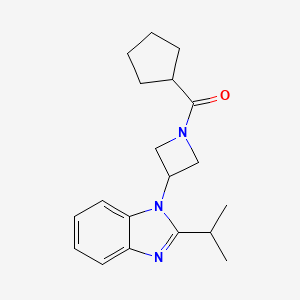
![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3003789.png)
